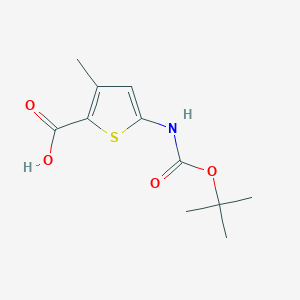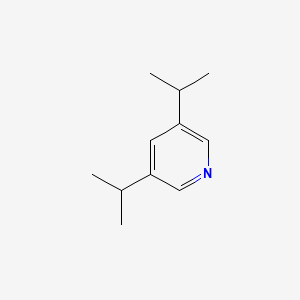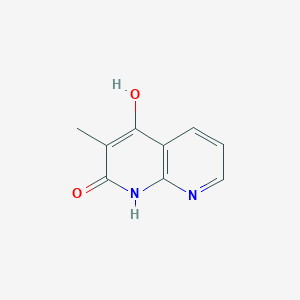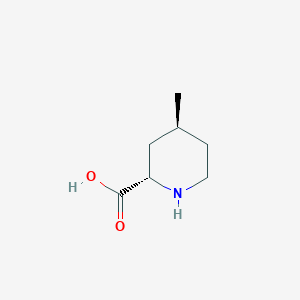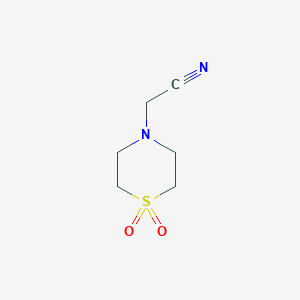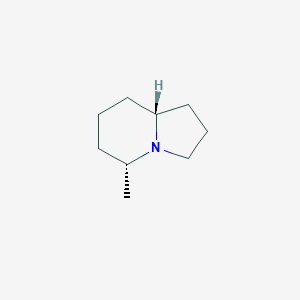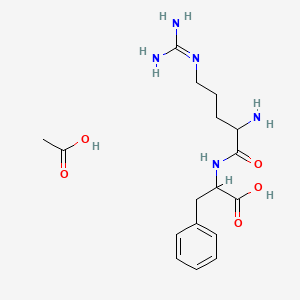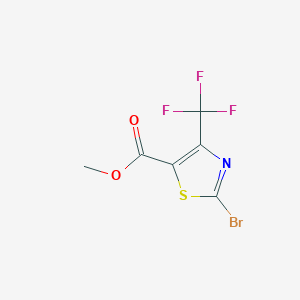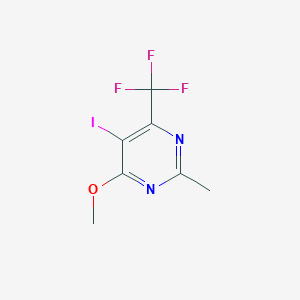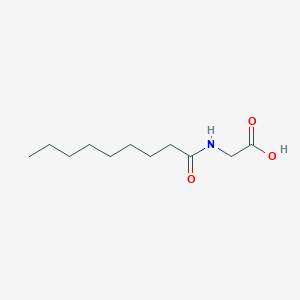
N-Nonanoylglycine
Descripción general
Descripción
N-Nonanoylglycine is an acylglycine with a C-9 fatty acid group as the acyl moiety . It is a minor metabolite of fatty acids . It is functionally related to glycine and nonanoic acid .
Molecular Structure Analysis
This compound has a molecular formula of C11H21NO3 . Its average mass is 215.289 Da and its monoisotopic mass is 215.152145 Da .Physical And Chemical Properties Analysis
This compound has a molecular formula of C11H21NO3 . Its average mass is 215.289 Da and its monoisotopic mass is 215.152145 Da .Aplicaciones Científicas De Investigación
Synaptic Transmission Modulation
N-Acyl glycines (NAGlys), a category to which N-Nonanoylglycine belongs, have been studied for their role in modulating synaptic transmission in the superficial dorsal horn of the spinal cord. N-Arachidonyl-glycine (NAGly), for instance, is an endogenous lipid that produces spinally mediated analgesia through non-cannabinoid mechanisms. This suggests a potential role for this compound in similar neural processes (Jeong, Vandenberg, & Vaughan, 2010).
Metabolomics Analysis and Diabetes
NAGlys, including this compound, have been identified as important metabolites in the human body's detoxification system. They are utilized in the diagnosis of metabolic diseases such as diabetes. Techniques like liquid chromatography–mass spectrometry (LC–MS) are frequently used for detecting NAGlys, indicating their significance in diagnostic processes and potentially as biomarkers for diseases like type II diabetes (Xiang et al., 2023).
Herbicide Attachment and Environmental Monitoring
Glyphosate, a non-selective postemergence herbicide, has a structural similarity to this compound (both being glycine derivatives). Studies on glyphosate attachment using aminoactivated nano- and microparticles have been conducted to enhance the sensitivity and reliability of environmental monitoring. This implies potential applications for this compound in environmental science and analytical methodologies (Viirlaid, Riiberg, Mäeorg, & Rinken, 2015).
Neurometabolic Disorders
This compound may also have implications in the study of neurometabolic disorders. For example, nonketotic hyperglycinemia (NKH) is an inborn error involving amino acid metabolism, where glycine concentrations are abnormally high. This has led to the exploration of magnetic resonance spectroscopy for in vivo measurement of glycine levels, potentially extending to related compounds like this compound (Huisman et al., 2002).
Propiedades
IUPAC Name |
2-(nonanoylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-2-3-4-5-6-7-8-10(13)12-9-11(14)15/h2-9H2,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDFEUKNHBHUCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Nonanoylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013279 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(5-bromobenzo[D]thiazol-2-YL)acetate](/img/structure/B3284820.png)
